molecular formula C24H24N2O B12431348 N,O-Dibenzyl Serotonin-d4

N,O-Dibenzyl Serotonin-d4

Cat. No.: B12431348
M. Wt: 360.5 g/mol
InChI Key: WMLUGAISOXQZMR-RYIWKTDQSA-N
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Description

N,O-Dibenzyl Serotonin-d4 is a deuterated derivative of N,O-Dibenzyl Serotonin, a compound that belongs to the class of aromatic compounds. It is primarily used for research purposes and is known for its unique isotopic labeling, which makes it valuable in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Dibenzyl Serotonin-d4 typically involves the deuteration of N,O-Dibenzyl Serotonin. This process includes the introduction of deuterium atoms into the molecular structure. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The specific synthetic routes may vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, and the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process would involve similar synthetic routes as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,O-Dibenzyl Serotonin-d4 can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, and other nucleophilic species

The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N,O-Dibenzyl Serotonin-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,O-Dibenzyl Serotonin-d4 involves its interaction with serotonin receptors and other molecular targets in the body. The deuterium atoms in its structure can influence the compound’s metabolic stability and binding affinity, making it a valuable tool in studying the pharmacokinetics and pharmacodynamics of serotonin analogs. The molecular pathways involved include serotonin receptor signaling and neurotransmitter modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool for studying the behavior of serotonin analogs in biological systems .

Properties

Molecular Formula

C24H24N2O

Molecular Weight

360.5 g/mol

IUPAC Name

N-benzyl-1,1,2,2-tetradeuterio-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2/i13D2,14D2

InChI Key

WMLUGAISOXQZMR-RYIWKTDQSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C([2H])([2H])NCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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